2-(1H-indazol-6-yl)ethan-1-aminedihydrochloride is a chemical compound categorized under indazole derivatives, which are known for their biological activity and potential therapeutic applications. Indazoles are bicyclic structures that consist of a fused benzene and pyrazole ring, often utilized in drug design due to their ability to interact with various biological targets.
The synthesis of 2-(1H-indazol-6-yl)ethan-1-aminedihydrochloride typically involves several steps:
The synthetic routes may vary based on the desired yield and purity. Reaction conditions such as temperature, solvent choice, and catalyst type are optimized for industrial-scale production, often employing continuous flow reactors to improve efficiency .
The molecular formula for 2-(1H-indazol-6-yl)ethan-1-aminedihydrochloride is , with a molecular weight of approximately 248.15 g/mol. The structure features an indazole ring substituted with an ethanamine moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 248.15 g/mol |
| IUPAC Name | 2-(1H-indazol-6-yl)ethan-1-amine;dihydrochloride |
| InChI | InChI=1S/C10H13N3.2ClH/c1-13-10... |
| InChI Key | XISCXUJXGQXPEZ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=CC(=C2)CCN)C=N1.Cl.Cl |
The compound can participate in various chemical reactions typical for amines and heterocycles:
These reactions often require specific conditions such as temperature control and the presence of catalysts to optimize yields and minimize side products.
The mechanism of action for 2-(1H-indazol-6-yl)ethan-1-aminedihydrochloride involves its interaction with various molecular targets within biological systems:
Studies indicate that the indazole structure plays a crucial role in these interactions, with specific substituents influencing binding affinity and selectivity towards targets .
The physical properties include:
Key chemical properties include:
Relevant data suggests that careful handling is necessary during synthesis and application due to potential reactivity with strong acids or bases .
The primary applications of 2-(1H-indazol-6-yl)ethan-1-aminedihydrochloride include:
This compound's unique structural features make it a subject of interest in ongoing pharmaceutical research aimed at discovering new treatments for complex diseases.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: